

comparison of Tetraphenyltin with other organotin reagents

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Compound of Interest

Compound Name: Tetraphenyltin

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A Comparative Guide to **Tetraphenyltin** and Other Organotin Reagents for Drug Development Professionals

Introduction to Organotin Reagents in Modern Synthesis

Organotin reagents, or stannanes, are a class of organometallic compounds containing a tin-carbon bond. They are instrumental in modern organic synthesis, primarily due to their application in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.^[1]^[2] This reaction is a powerful method for forming carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules for pharmaceuticals and functional materials. The stability of organotin reagents to air and moisture, along with their tolerance of a wide array of functional groups, makes them highly valuable in multi-step synthetic sequences.^[3]

This guide provides a comparative overview of **tetraphenyltin** and other commonly used organotin reagents, such as those based on tributyltin and trimethyltin moieties. We will delve into their relative performance in the Stille reaction, present experimental data, provide detailed protocols, and discuss their toxicological profiles to assist researchers in making informed decisions for their synthetic strategies.

Performance Comparison in Stille Coupling Reactions

The choice of organotin reagent can significantly impact the efficiency and outcome of a Stille coupling reaction. The nature of the non-transferable groups on the tin atom influences the reactivity of the stannane, primarily by affecting the rate-determining transmetalation step in the catalytic cycle.

Generally, the transmetalation facility of the transferable group follows the order: alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl. The non-transferable groups (e.g., phenyl, butyl, or methyl in this guide) also play a crucial role in modulating the reactivity of the reagent.

Comparative Reactivity:

- **Trimethyltin Reagents:** Trimethyltin compounds are often more reactive than their tributyltin counterparts. This is attributed to the smaller steric hindrance of the methyl groups, facilitating the approach of the palladium catalyst to the tin center. In a solid-phase Stille coupling reaction, phenyltrimethyltin resulted in complete conversion where the analogous phenyltributyltin failed to produce the desired product.[4]
- **Tributyltin Reagents:** Tributyltin reagents are widely used due to their stability and ease of handling. However, their reactivity can be lower compared to trimethyltin analogues.
- **Tetraphenyltin:** Tetraphenyltin serves as an efficient phenyl group donor. In some cases, all four phenyl groups can be transferred, offering high atom economy.[5] The phenyl groups in tetraphenyltin create a sterically hindered environment around the tin atom, which can influence the reaction rate.

Quantitative Data on Stille Coupling Yields

The following table summarizes the performance of different organotin reagents in Stille coupling reactions with various aryl halides. It is important to note that the reaction conditions may vary between experiments, and this data is presented to provide a general comparison.

Organotin Reagent	Aryl Halide	Catalyst /Ligand	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
Tetraphenyltin	4-Bromobenzonitrile	Pd(PPh ₃) ₄ /NaOAc	PEG-400	100	1	97	[5]
Tetraphenyltin	4-Bromoacetophenone	Pd(PPh ₃) ₄ /NaOAc	PEG-400	100	1	95	[5]
Tetraphenyltin	1-Bromo-4-nitrobenzene	Pd(PPh ₃) ₄ /NaOAc	PEG-400	100	1.5	96	[5]
Phenyltrimethyltin	2-Iodo-furan	Pd(PPh ₃) ₄	-	-	-	-	[2]
(Ethenyl)tributyltin	4-Bromophenyl triflate	PdCl ₂ (dppf)	-	-	-	97	[6]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of Stille coupling reactions. Below are representative protocols for the use of **tetraphenyltin** and tributyl(phenyl)tin.

Protocol 1: Stille Coupling of 4-Bromobenzonitrile with Tetraphenyltin

Materials:

- 4-Bromobenzonitrile

- **Tetraphenyltin**
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Sodium Acetate (NaOAc)
- Polyethylene glycol 400 (PEG-400)
- Ethyl acetate
- Water

Procedure:

- To a reaction vessel, add 4-bromobenzonitrile (4.0 mmol), **tetraphenyltin** (1.0 mmol), Pd(PPh₃)₄ (0.04 mmol), and NaOAc (2.0 mmol).
- Add PEG-400 (5 mL) to the mixture.
- Heat the reaction mixture to 100 °C and stir for 1 hour.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Extract the product with ethyl acetate (3 x 10 mL).
- Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.^[5]

Protocol 2: Stille Coupling of an Aryl Halide with Tributyl(phenyl)tin

Materials:

- Aryl halide (e.g., Iodobenzene)
- Tributyl(phenyl)tin
- Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
- Triphenylarsine (AsPh₃)
- Anhydrous N,N-Dimethylformamide (DMF)
- Aqueous Potassium Fluoride (KF) solution

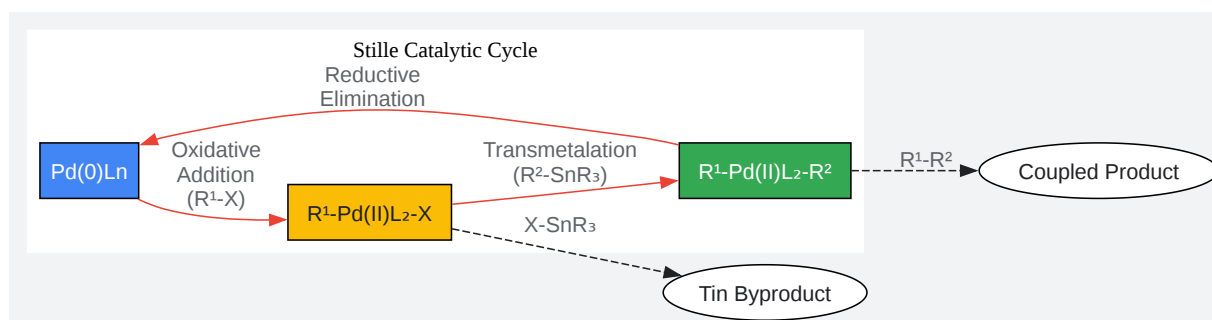
Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the aryl halide (1.0 equiv) in anhydrous DMF.
- Add tributyl(phenyl)tin (1.2 equiv) to the solution.
- Add Pd₂(dba)₃ (2.5 mol%) and AsPh₃ (10 mol%) to the reaction mixture.
- Degas the solution with a stream of argon for 15 minutes.
- Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).
- Cool the reaction to room temperature and dilute with diethyl ether.
- To remove tin byproducts, stir the mixture vigorously with an aqueous KF solution for 1-2 hours.
- Filter the resulting precipitate through a pad of Celite®, washing with diethyl ether.
- Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

The Stille Coupling Catalytic Cycle

The catalytic cycle of the Stille reaction comprises three main steps: oxidative addition, transmetalation, and reductive elimination.

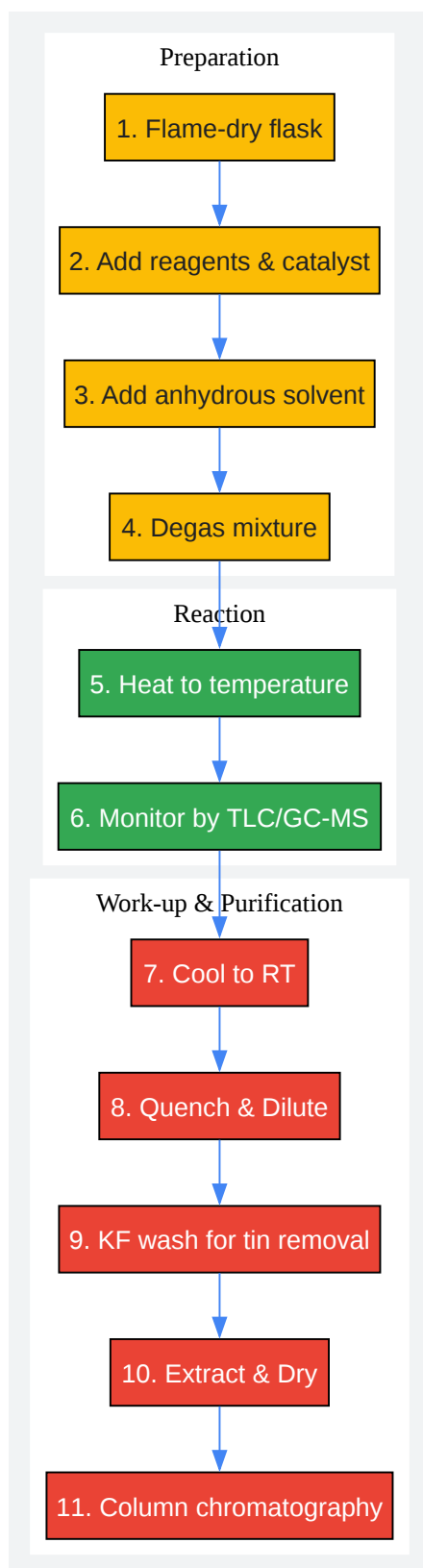


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Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

A generalized workflow for performing a Stille coupling reaction, from setup to purification.



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Caption: A typical experimental workflow for a Stille coupling reaction.

Toxicity Profile of Organotin Reagents

A critical consideration in the use of organotin reagents is their toxicity. The toxicity of organotin compounds is highly dependent on the number and nature of the organic substituents.

Generally, triorganotin compounds are the most toxic.

Comparative Toxicity Data

The following table provides a summary of acute toxicity data for various organotin compounds. Lower LD₅₀ values indicate higher toxicity.

Compound	CAS Number	LD ₅₀ (Oral, Rat)	LC ₅₀ (Inhalation, Rat)	Key Toxicity Notes	References
Tetraphenyltin	595-90-4	Toxic if swallowed	80 mg/L (4h)	Neurotoxin, potential endocrine disruptor.	[7] [8]
Tributyltin Chloride	1461-22-9	122 - 349 mg/kg	65 mg/m ³ (4h, as oxide)	Immunotoxic, potent endocrine disruptor.	[5] [9]
Trimethyltin Chloride	1066-45-1	12.6 mg/kg	Fatal if inhaled	Highly neurotoxic, affects central nervous system.	[5] [10] [11]

Handling Precautions:

- All manipulations of organotin reagents should be performed in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

- Avoid inhalation of dusts or vapors and prevent skin contact.
- Dispose of organotin waste according to institutional and local environmental regulations.

Conclusion

Tetraphenyltin and other organotin reagents are indispensable tools in synthetic chemistry, particularly for the construction of complex molecules relevant to drug discovery. The choice between **tetraphenyltin**, tributyltin, and trimethyltin derivatives depends on a balance of reactivity, stability, and safety considerations. Trimethyltin reagents often offer higher reactivity, while tributyltin compounds are valued for their stability. **Tetraphenyltin** provides an effective means of introducing phenyl groups with high atom economy.

Researchers must carefully consider the specific requirements of their synthetic targets and weigh the performance benefits against the significant toxicity of these reagents. Adherence to strict safety protocols is paramount when working with any organotin compound.

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